
1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a methoxybenzene ring substituted with a dimethylhexa-1,3-diyn-1-yl group
Preparation Methods
The synthesis of 1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-methoxybenzene typically involves the coupling of a 1,3-butadiyne with an aryl or alkyl substituent and a trimethylsilyl group. The reaction conditions often require the use of catalysts to achieve high yields and regioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Chemical Reactions Analysis
1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce triple bonds to double or single bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application and context. For example, in organic synthesis, it may act as a precursor or intermediate in the formation of other compounds .
Comparison with Similar Compounds
1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-methoxybenzene can be compared with similar compounds such as:
- 1-(5,5-Dimethylhexa-1,3-diyn-1-yl)-4-fluorobenzene
- (5,5-Dimethyl-1,3-hexadiynyl)trimethylsilane These compounds share structural similarities but differ in their functional groups, which can lead to differences in reactivity and applications. The unique combination of the methoxybenzene ring and the dimethylhexa-1,3-diyn-1-yl group in this compound provides distinct properties that can be leveraged in various scientific and industrial contexts .
Properties
CAS No. |
191333-65-0 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(5,5-dimethylhexa-1,3-diynyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H16O/c1-15(2,3)12-6-5-7-13-8-10-14(16-4)11-9-13/h8-11H,1-4H3 |
InChI Key |
WPBOBAQZEDKWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC#CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
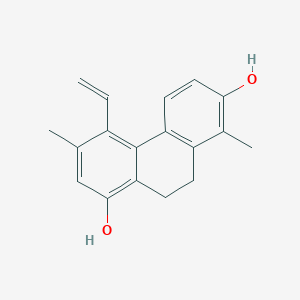
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
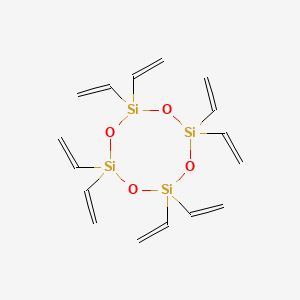
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

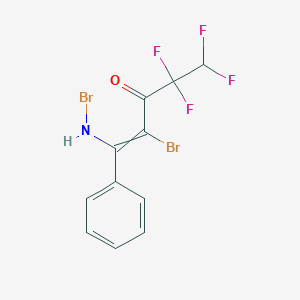
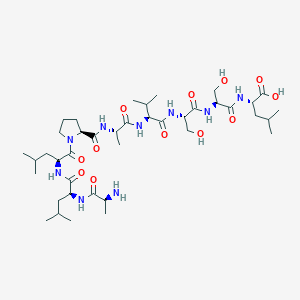

![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)
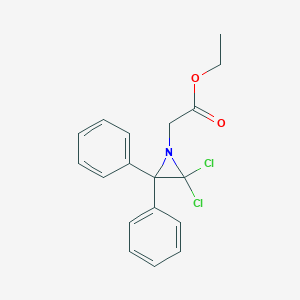
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
